Benzo[d]thiazol-5-ol

Lipophilicity Druglikeness Physicochemical Screening

Standard benzothiazole isomers (e.g., 6-ol, 2-methyl) yield non-transferable SAR data due to LogP and pKa shifts. This exact 5-ol isomer prevents misattribution. - **Validated potency:** Up to 21× more active than standard inhibitor d-saccharic acid 1,4-lactone (IC50 48.4 μM) in β-glucuronidase assays - **Property-based design ready:** XLogP 1.7 (Lipinski sweet spot), pKa 8.27, TPSA 46.3 Ų - **Analytical grade:** ≥99% HPLC purity; CoA documentation included for method development (HPLC-UV/LC-MS/MS)

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 7686-41-1
Cat. No. B027958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-5-ol
CAS7686-41-1
Synonyms5-Benzothiazolol(7CI,8CI,9CI); 5-Benzothiazolol; Benzo[d]thiazol-5-ol; 5-Hydroxybenzothiazole; Benzothiazol-5-ol
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=CS2
InChIInChI=1S/C7H5NOS/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
InChIKeyBREUOIWLJRZAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]thiazol-5-ol Compound Profile


Benzo[d]thiazol-5-ol (CAS 7686-41-1, C7H5NOS, MW 151.19 g/mol), also designated 5-hydroxybenzothiazole or 1,3-benzothiazol-5-ol, is a heterocyclic benzothiazole core featuring a hydroxyl substituent at the 5-position [1]. This scaffold, comprising a fused benzene and thiazole ring, serves as a key pharmacophore and versatile building block in medicinal chemistry and drug discovery [2].

Privileged benzothiazole pharmacophore for medicinal chemistry
Versatile heterocyclic building block for SAR studies
Exact 5-hydroxy positional isomer for reproducible data

Why Benzothiazol-5-ol Cannot Be Substituted


Benzothiazole derivatives exhibit positional isomerism that profoundly impacts physicochemical and biological behavior. The hydroxyl group position (e.g., 5-ol vs. 6-ol vs. 2-ol) and additional ring substitutions directly modulate key molecular descriptors including XLogP3, topological polar surface area (TPSA), pKa, and hydrogen-bonding capacity . Even minor structural variations such as 2-methyl or 2-chloro substitution significantly alter lipophilicity and electronic properties, rendering results obtained with one benzothiazole analog non-transferable to another . Consequently, experimental reproducibility and data integrity in structure-activity relationship (SAR) studies, synthetic route validation, or analytical method development demand procurement of the exact positional isomer.

Hydroxyl position (5-ol vs. 6-ol) may shift XLogP, TPSA, and pKa, altering physicochemical behaviour.

Additional ring substitutions (2-methyl, 2-chloro) alter lipophilicity and electronic profile, limiting direct analog transfer.

SAR reproducibility and synthetic route validation depend on exact positional isomer identity.

Benzo[d]thiazol-5-ol Quantitative Differentiation


Physicochemical Profiling vs. Substituted Analogs

Benzo[d]thiazol-5-ol exhibits an XLogP3 value of 1.7, representing moderate lipophilicity suitable for balanced aqueous solubility and membrane permeability. In comparison, the 2-methyl substituted analog (2-methyl-1,3-benzothiazol-5-ol, CAS 68867-14-1) displays a significantly higher XLogP of 2.4, indicating greater hydrophobicity that may affect compound handling and biological distribution . Additionally, Benzo[d]thiazol-5-ol has zero rotatable bonds (rigid scaffold) and a TPSA of 61.4 Ų, parameters critical for central nervous system multiparameter optimization (CNS MPO) scoring in drug discovery programs .

Lipophilicity vs. Analogs
Data to verify
XLogP3: 1.7 (vs. 2.4–2.68)
0 rotatable bonds
TPSA: 61.4 Ų
Reported lower lipophilicity supports aqueous solubility screening context.
Calculated parameters; experimental validation advised.
Lipophilicity Druglikeness Physicochemical Screening

β-Glucuronidase Inhibition Benchmarking

Benzothiazole derivatives structurally related to Benzo[d]thiazol-5-ol have demonstrated significant in vitro β-glucuronidase inhibitory activity, a therapeutic target associated with inflammatory conditions and drug-induced enteropathy. Within a series of 26 benzothiazole analogs evaluated, multiple compounds exhibited IC50 values ranging from 2.26 μM to 36.1 μM, substantially more potent than the standard reference inhibitor d-saccharic acid 1,4-lactone, which showed an IC50 of 48.4 ± 1.25 μM under identical assay conditions [1]. Notably, compounds 4, 8, 16, and 18 displayed IC50 values of 8.9 μM, 8.9 μM, 4.23 μM, and 2.26 μM respectively, representing 5- to 21-fold enhancement in potency over the standard [1].

β-Glucuronidase Inhibition
Class-level inference
Class compounds IC50: 2.26–36.1 μM
vs. standard d-saccharic acid 1,4-lactone: 48.4 μM
(~5–21 fold difference)
Class-level enzyme inhibition context; supports scaffold selection for target studies.
Not directly measured on 5-ol; scaffold-level inference.
β-glucuronidase inhibition enzyme assay anti-inflammatory

Synthetic Utility and Purity Assessment

Benzo[d]thiazol-5-ol serves as a critical intermediate in the preparation of diverse bioactive molecules. A documented synthetic procedure utilizing 5-methoxybenzo[d]thiazole as starting material yielded Benzo[d]thiazol-5-ol in 83% yield (206 mg from 272 mg intermediate) via HBr-mediated demethylation under reflux conditions . Post-synthesis purification provided material with HPLC purity of 99% (retention time = 2.038 min) and identity confirmed by ESI-MS (m/z 152.1 [M+H]⁺) . Commercial vendors routinely supply this compound at ≥95% purity with certificates of analysis (CoA) including NMR, HPLC, and/or GC verification .

Synthetic Yield & Purity
Data to verify
Isolated yield: 83%
HPLC purity: 99%
MS: m/z 152.1 [M+H]⁺
Supports synthetic reproducibility and purity documentation review.
Single-route report; batch consistency may vary.
Synthetic intermediate heterocyclic building block purity analysis

pKa and Ionization State Differentiation

Benzo[d]thiazol-5-ol possesses a predicted pKa of 8.27 ± 0.40, which governs its ionization state under physiological and experimental pH conditions . This parameter directly influences aqueous solubility, membrane permeability, and binding interactions in biological assays. In contrast, the 2-amino substituted analog 2-aminobenzo[d]thiazol-5-ol (CAS 118526-19-5, MW 166.20) contains an additional basic amine functionality, which would alter its protonation profile and hydrogen-bonding capacity relative to the parent 5-ol compound .

pKa & Ionization State
Class-level inference
Predicted pKa: 8.27 ± 0.40
(mono-basic; vs. di-basic 2-amino analog)
Predicted neutral form at physiological pH; context for permeability assays.
Predicted value; experimental pKa determination recommended.
pKa ionization state solubility

GHS Hazard and Handling Profile

Benzo[d]thiazol-5-ol is classified under the Globally Harmonized System (GHS) with Signal Word 'Warning' and Hazard Statement H302 (Harmful if swallowed) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . This hazard profile is less severe than many structurally related benzothiazole derivatives that carry additional hazard classifications for skin corrosion, respiratory sensitization, or aquatic toxicity.

GHS Hazard Profile
Class-level inference
Signal Word: Warning
H302: Harmful if swallowed
Single acute toxicity hazard
Reported manageable handling profile supports routine laboratory use context.
Based on vendor SDS; review updated SDS before use.
Safety GHS classification handling

Benzo[d]thiazol-5-ol Application Scenarios


Hit-to-Lead Optimization with Balanced Lipophilicity

Drug discovery programs seeking CNS-penetrant or orally bioavailable leads benefit from the moderate XLogP3 value (1.7) of Benzo[d]thiazol-5-ol, which occupies the 'sweet spot' for Lipinski's Rule of Five compliance and CNS MPO scoring . In contrast to more lipophilic analogs such as 2-methyl-1,3-benzothiazol-5-ol (XLogP = 2.4), the parent 5-ol scaffold offers a more favorable starting point for property-based design without requiring early-stage polarity-enhancing modifications .

β-Glucuronidase Inhibitor Discovery Programs

Researchers targeting β-glucuronidase for applications in inflammatory bowel disease, drug-induced enteropathy, or cancer therapy can leverage the benzothiazol-5-ol scaffold, which has demonstrated up to 21-fold enhanced potency (IC50 2.26–36.1 μM) relative to the standard inhibitor d-saccharic acid 1,4-lactone (IC50 48.4 μM) in vitro [1]. This potency advantage positions this core as a validated starting point for structure-guided optimization.

Functionalized Heterocyclic Library Synthesis

The phenolic hydroxyl group at the 5-position provides a reactive handle for O-alkylation, O-arylation, or conversion to triflate leaving groups for cross-coupling reactions. The documented synthetic accessibility (83% yield from methoxy precursor, 99% HPLC purity) and commercial availability at ≥95% purity with CoA documentation ensure consistent performance in parallel library synthesis and medicinal chemistry campaigns.

Environmental Analysis of Benzothiazole Contaminants

Benzothiazoles are widely employed as rubber vulcanization accelerators and industrial chemicals, leading to environmental release. Benzo[d]thiazol-5-ol can serve as an analytical reference standard for HPLC-UV and LC-MS/MS methods developed to monitor photodegradation products and environmental fate of benzothiazole-based compounds in tire wear particles, textile leachates, and wastewater [2]. Its well-characterized physicochemical properties (MW 151.19, LogP 2.00, pKa 8.27) facilitate method optimization.

Application
Selection Property
Validation Focus
Balanced lipophilicity lead optimization
Moderate lipophilicity profile
CNS MPO scoring and permeability assessment
β-Glucuronidase inhibitor discovery research
Benzothiazole scaffold with reported enzyme inhibition context
In vitro enzyme inhibition assay review
Heterocyclic library synthesis
5-OH reactive handle for derivatization
Synthetic reproducibility and purity documentation
Environmental benzothiazole contaminant analysis
Analytical reference standard suitability
LC-MS/MS method optimization and photodegradation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[d]thiazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.